2-Chloro-5-(methylsulfonyl)aniline hydrochloride
CAS No.: 1170556-70-3
Cat. No.: VC2987610
Molecular Formula: C7H9Cl2NO2S
Molecular Weight: 242.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170556-70-3 |
|---|---|
| Molecular Formula | C7H9Cl2NO2S |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 2-chloro-5-methylsulfonylaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
| Standard InChI Key | HPONAGWMUKGXHE-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Introduction
2-Chloro-5-(methylsulfonyl)aniline hydrochloride is an organic compound with a molecular formula of C7H9Cl2NO2S and a molecular weight of approximately 242.12 g/mol . It belongs to the class of sulfonyl-substituted anilines, featuring a chloro group and a methylsulfonyl group attached to an aniline backbone. This compound is of significant interest in organic chemistry and medicinal applications due to its unique structural properties and reactivity.
Applications and Research Findings
2-Chloro-5-(methylsulfonyl)aniline hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry and agricultural chemicals. Its biological activity makes it a candidate for developing new herbicides or pesticides. In medicinal chemistry, it is explored for its potential therapeutic effects due to its interaction with biological systems.
Applications Overview:
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Therapeutic applications due to biological activity |
| Agricultural Chemicals | Development of herbicides or pesticides |
Synthesis and Chemical Reactions
The synthesis of 2-Chloro-5-(methylsulfonyl)aniline hydrochloride typically involves several steps, including the introduction of the chloro and methylsulfonyl groups onto the aniline backbone. The compound can participate in various chemical reactions due to its functional groups, which are crucial for its applications.
Synthesis Steps:
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Starting Materials: Aniline derivatives
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Chlorination: Introduction of the chloro group
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Sulfonylation: Introduction of the methylsulfonyl group
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Hydrochloride Formation: Conversion to the hydrochloride salt
Similar Compounds and Comparative Analysis
Several compounds share structural similarities with 2-Chloro-5-(methylsulfonyl)aniline hydrochloride, each exhibiting unique properties based on their substituents and positions.
Comparative Analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-5-(trifluoromethylsulfonyl)aniline | C7H6ClF3NO2S | Higher lipophilicity due to trifluoromethyl group |
| 2-Chloro-4-(methylsulfonyl)aniline | C7H8ClNO2S | Different position of methylsulfonyl group; varying reactivity |
| 4-Chloro-2-(methylsulfonyl)aniline | C7H8ClNO2S | Substituent at para position; distinct biological activity |
| 5-Chloro-2-(methylthio)aniline | C7H8ClNS | Contains methylthio instead of methylsulfonyl; different properties |
Safety and Handling
2-Chloro-5-(methylsulfonyl)aniline hydrochloride is typically stored at room temperature and requires handling with appropriate safety precautions. It is not intended for diagnostic or therapeutic use and should be handled in a research setting only .
Safety Precautions:
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Storage: Room temperature
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Handling: Use appropriate protective equipment
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Use: For research purposes only
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